2-(2,4-Dichlorophenyl)-5-hydroxypyridine

Descripción general

Descripción

2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenol consists of a phenol group with two chlorine atoms attached to it .Physical And Chemical Properties Analysis

2,4-Dichlorophenol is a white solid that is mildly acidic . It has a molecular formula of C6H4Cl2O and an average mass of 163.001 Da .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Compounds structurally related to 2-(2,4-Dichlorophenyl)-5-hydroxypyridine, such as 5-chloro-2,4-dihydroxypyridine and its derivatives, have been synthesized and their reactivities have been studied. These compounds serve as intermediates in the synthesis of more complex molecules, exhibiting diverse reactivities towards various reagents, which are fundamental in organic synthesis and chemical research (Kolder & Hertog, 2010).

Enzymology and Biocatalysis

Research on enzymes like 2,4-dichlorophenol hydroxylase, which catalyzes the hydroxylation of dichlorophenols, highlights the importance of such compounds in understanding enzyme mechanisms and designing biocatalytic processes. These studies are crucial for bioremediation and the development of environmentally friendly chemical processes (Beadle & Smith, 1982).

Material Science and Photocatalysis

The photocatalytic activities of dichlorophenol derivatives, including their roles in oxidation reactions and their interactions with photocatalysts like CdS, are of interest in material science. These studies contribute to the development of new materials for environmental purification and sustainable chemistry applications (Tang & Huang, 1995).

Analytical Chemistry

Analytical methods developed for the separation and quantification of dichlorophenol derivatives are crucial in environmental monitoring and pharmaceutical analysis. These methods, such as HPLC and GC, enable the precise measurement of these compounds in complex mixtures, aiding in quality control and environmental assessments (Zhang et al., 2020).

Safety and Hazards

Direcciones Futuras

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Mecanismo De Acción

Target of Action

For instance, dichlorophenyl derivatives have been associated with antitrypanosomiasis activity . More research is needed to identify the specific targets of this compound.

Mode of Action

For example, some dichlorophenyl derivatives have been reported to act on the active site of the CYP51 receptor, establishing a stable complex with the target

Biochemical Pathways

For instance, some dichlorophenyl derivatives have been associated with the degradation of 2,4-dichlorophenol

Pharmacokinetics

Similar compounds have been reported to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . More research is needed to outline the ADME properties of this compound.

Result of Action

Similar compounds have been reported to have various effects, such as the inhibition of na+–k+atpase in fish brain after long-term exposure

Action Environment

Similar compounds have been reported to remain in rivers, streams, and lakes, indicating that environmental factors could potentially influence their action . More research is needed to understand how environmental factors influence the action of this compound.

Propiedades

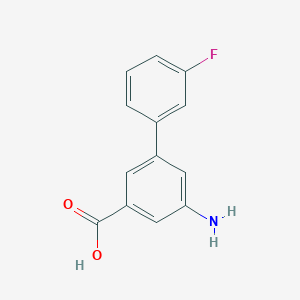

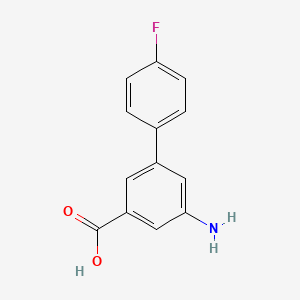

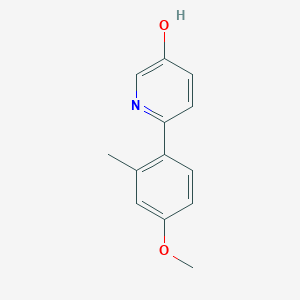

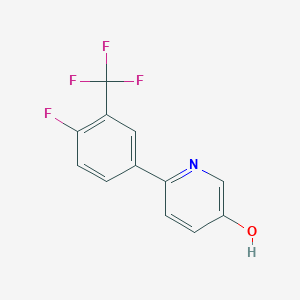

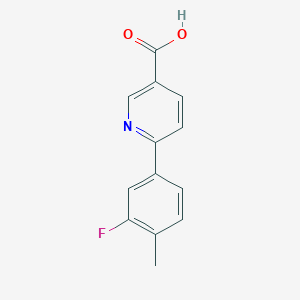

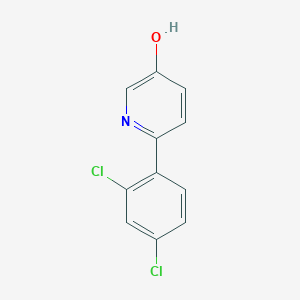

IUPAC Name |

6-(2,4-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENQXTOYMIMPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692687 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-5-hydroxypyridine | |

CAS RN |

1261984-35-3 | |

| Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.